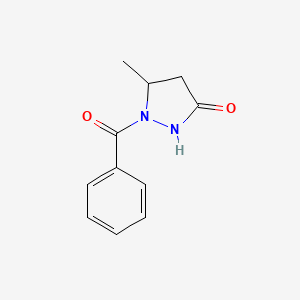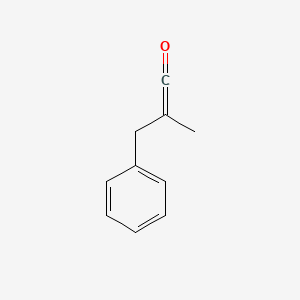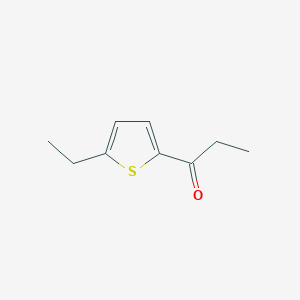
1-Benzoyl-5-methylpyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-5-methylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by a five-membered ring containing nitrogen atoms and a benzoyl group attached to the nitrogen at position 1. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzoyl-5-methylpyrazolidin-3-one can be synthesized through several methods. One common approach involves the reaction of benzhydrazide with cinnamic acid chloride, leading to the formation of the desired product through nucleophilic addition and subsequent cyclization . Another method involves the reaction of hydrazine derivatives (methyl or phenyl) with ethyl acetoacetate under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable solvent-free reactions, which are advantageous due to their efficiency and reduced environmental impact. The reaction conditions often include the use of ethanol or methanol as solvents and temperatures ranging from 0-78°C .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzoyl-5-methylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-5-methylpyrazolidin-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzoyl-5-methylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-5-methylpyrazolidin-3-one can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicine.
4-Benzoyl-3-methyl-1-phenylpyrazol-5-one: Used in coordination chemistry and known for its unique magnetic and optical properties.
5-Methylpyrazolidin-3-one: A related compound with similar structural features but different applications.
The uniqueness of this compound lies in its specific structural configuration and the presence of the benzoyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
76669-80-2 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
1-benzoyl-5-methylpyrazolidin-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-10(14)12-13(8)11(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,14) |
InChI-Schlüssel |
CUJBWTIBNVCARP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)NN1C(=O)C2=CC=CC=C2 |
Löslichkeit |
15.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)


![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)


![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)

